molecular formula C13H24N2O2 B13347362 (S)-4-(Methoxymethyl)-4-methyl-1-prolylpiperidine

(S)-4-(Methoxymethyl)-4-methyl-1-prolylpiperidine

Cat. No.: B13347362
M. Wt: 240.34 g/mol
InChI Key: AOPVWZOMKAFEPY-NSHDSACASA-N
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Description

(S)-4-(Methoxymethyl)-4-methyl-1-prolylpiperidine is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a piperidine ring substituted with methoxymethyl and methyl groups, as well as a prolyl group. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Methoxymethyl)-4-methyl-1-prolylpiperidine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of a piperidine derivative with methoxymethyl chloride in the presence of a base, followed by the introduction of the prolyl group through a coupling reaction. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as chromatography for purification and enantioselective synthesis to ensure the correct stereochemistry.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Methoxymethyl)-4-methyl-1-prolylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need a hydrogen source and a metal catalyst. Substitution reactions may be facilitated by the use of polar aprotic solvents and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(S)-4-(Methoxymethyl)-4-methyl-1-prolylpiperidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-4-(Methoxymethyl)-4-methyl-1-prolylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(Methoxymethyl)-4-methyl-1-prolylpiperidine: The enantiomer of the compound, differing only in its stereochemistry.

    4-(Methoxymethyl)-4-methylpiperidine: Lacks the prolyl group, resulting in different chemical and biological properties.

    4-Methyl-1-prolylpiperidine: Lacks the methoxymethyl group, leading to variations in reactivity and application.

Uniqueness

(S)-4-(Methoxymethyl)-4-methyl-1-prolylpiperidine is unique due to its specific stereochemistry and the presence of both methoxymethyl and prolyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

[4-(methoxymethyl)-4-methylpiperidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone

InChI

InChI=1S/C13H24N2O2/c1-13(10-17-2)5-8-15(9-6-13)12(16)11-4-3-7-14-11/h11,14H,3-10H2,1-2H3/t11-/m0/s1

InChI Key

AOPVWZOMKAFEPY-NSHDSACASA-N

Isomeric SMILES

CC1(CCN(CC1)C(=O)[C@@H]2CCCN2)COC

Canonical SMILES

CC1(CCN(CC1)C(=O)C2CCCN2)COC

Origin of Product

United States

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